2,3,6-Trichloro-5-(iodomethyl)pyridine
Overview
Description
2,3,6-Trichloro-5-(iodomethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3Cl3IN It is characterized by the presence of three chlorine atoms and one iodine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 5-methylpyridine followed by iodination. The reaction conditions often require the use of halogenating agents such as chlorine gas and iodine, along with catalysts to facilitate the reactions. The process may involve multiple steps to ensure the selective substitution of hydrogen atoms with chlorine and iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-(iodomethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new compounds.
Reduction Reactions: Reduction of the compound can result in the removal of halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidation states and less halogenated compounds, respectively.
Scientific Research Applications
2,3,6-Trichloro-5-(iodomethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated pyridines on biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-(iodomethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The halogen atoms in the compound can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
2,3,6-Trichloro-5-(iodomethyl)pyridine can be compared with other halogenated pyridines, such as:
2,3,6-Trichloropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,3,5-Trichloro-4-(iodomethyl)pyridine: Has a different substitution pattern, which can affect its chemical properties and reactivity.
2,4,6-Trichloro-3-(iodomethyl)pyridine: Another isomer with a distinct substitution pattern, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its isomers and other halogenated pyridines.
Properties
IUPAC Name |
2,3,6-trichloro-5-(iodomethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3IN/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDCWUVYAIQOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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